molecular formula C12H10N4O4S B14492829 Pyridine-4-carbonitrile;sulfuric acid CAS No. 64275-21-4

Pyridine-4-carbonitrile;sulfuric acid

Cat. No.: B14492829
CAS No.: 64275-21-4
M. Wt: 306.30 g/mol
InChI Key: HIYZCLJXPILWQF-UHFFFAOYSA-N
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Description

Pyridine-4-carbonitrile (C₆H₄N₂) is a pyridine derivative substituted with a nitrile group at the 4-position. Its interaction with sulfuric acid (H₂SO₄) typically involves acid-base or coordination chemistry, forming complexes or acting as a catalyst in organic syntheses. Sulfuric acid, a strong mineral acid, enhances the reactivity of pyridine derivatives by protonating the nitrogen atom, increasing electrophilicity for nucleophilic substitutions or cyclization reactions .

Properties

CAS No.

64275-21-4

Molecular Formula

C12H10N4O4S

Molecular Weight

306.30 g/mol

IUPAC Name

pyridine-4-carbonitrile;sulfuric acid

InChI

InChI=1S/2C6H4N2.H2O4S/c2*7-5-6-1-3-8-4-2-6;1-5(2,3)4/h2*1-4H;(H2,1,2,3,4)

InChI Key

HIYZCLJXPILWQF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C#N.C1=CN=CC=C1C#N.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Microwave-Assisted Synthesis: Pyridine-4-carbonitrile can be synthesized using microwave-assisted reactions.

    Amorphous Carbon-Supported Sulfonic Acid Catalysis: Another method involves the use of amorphous carbon-supported sulfonic acid as a catalyst.

Industrial Production Methods: Industrial production of pyridine-4-carbonitrile typically involves the reaction of pyridine with cyanogen bromide or other cyanating agents under controlled conditions. Sulfuric acid is produced industrially by the contact process, which involves the catalytic oxidation of sulfur dioxide to sulfur trioxide, followed by absorption in water.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pyridine-4-carbonitrile can undergo oxidation reactions to form pyridine-4-carboxylic acid derivatives.

    Reduction: Reduction of pyridine-4-carbonitrile can yield pyridine-4-methanamine.

    Substitution: Pyridine-4-carbonitrile can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Pyridine-4-carboxylic acid.

    Reduction: Pyridine-4-methanamine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Properties of Pyridine Derivatives and Acid Complexes

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Acid Interaction Type Notable Applications
Pyridine-4-carbonitrile C₆H₄N₂ 108.11 Nitrile, aromatic N Protonation by H₂SO₄ Catalyst in organic synthesis
Pyridine-N-oxide C₅H₅NO 95.10 N-oxide, aromatic N Forms stable salts with acids Oxidizing agent, ligand chemistry
Pyridinium p-toluenesulfonate C₁₂H₁₃NO₃S 251.31 Sulfonate, pyridinium ion Ionic interaction with sulfonic acid Acid catalyst in esterifications
Pyridine-4-carboxylic acid C₆H₅NO₂ 123.11 Carboxylic acid, N Hydrogen bonding with H₂SO₄ Metal coordination chemistry
  • Reactivity : Pyridine-4-carbonitrile’s nitrile group is less acidic than carboxylic acids (e.g., pyridine-4-carboxylic acid) but more reactive toward nucleophiles when activated by H₂SO₄. This contrasts with pyridine-N-oxide, where the N-oxide group stabilizes charge without requiring strong acid activation .
  • Catalytic Utility: Unlike pyridinium p-toluenesulfonate, which acts as a stable ionic catalyst, Pyridine-4-carbonitrile;H₂SO₄ likely functions as a transient proton donor in reactions such as nitrile hydration or Friedel-Crafts alkylation .

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